molecular formula C14H19NO4 B8816984 Monomethyl auristatin E intermediate-3

Monomethyl auristatin E intermediate-3

Cat. No.: B8816984
M. Wt: 265.30 g/mol
InChI Key: JSHXJPFZKBRLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin E intermediate-3 is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound has the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is often referred to as Z-L-isoleucine or Cbz-L-isoleucine in scientific literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl auristatin E intermediate-3 is typically synthesized through the reaction of L-isoleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of N-benzyloxycarbonyl-L-isoleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Monomethyl auristatin E intermediate-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monomethyl auristatin E intermediate-3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary function of N-benzyloxycarbonyl-L-isoleucine is to protect the amino group of isoleucine during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed under specific conditions to yield the desired peptide or protein .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyloxycarbonyl-L-leucine
  • N-Benzyloxycarbonyl-L-valine
  • N-Benzyloxycarbonyl-L-alanine

Uniqueness

Monomethyl auristatin E intermediate-3 is unique due to its specific side chain structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require precise control over the spatial arrangement of amino acids .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

JSHXJPFZKBRLFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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